N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide
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Overview
Description
N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a phenylacetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with phenylacetamide under specific conditions. One common method includes the use of acyl chlorides and amines in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored for completion using techniques like thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Medicine: Research has explored its potential as an analgesic and anticonvulsant agent.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide exerts its effects involves binding to specific molecular targets. For instance, it has been shown to bind to neuronal sodium channels and L-type calcium channels, which play a role in its analgesic and anticonvulsant activities . Additionally, it may influence the production of monoclonal antibodies by affecting cell metabolism and glycosylation processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-dioxopyrrolidin-1-yl)butanamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide is unique due to its specific structure, which allows it to interact with various molecular targets and exhibit distinct biological activities. Its ability to improve monoclonal antibody production and its potential as an analgesic and anticonvulsant agent set it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-11-15(21-18(23)9-10-19(21)24)7-8-16(13)20-17(22)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOZALDNQAMJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCC2=O)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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